methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate chemical structure and properties
methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 1-Cyclohexyl-1H-benzo[d]imidazole-6-carboxylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The benzimidazole core is a privileged scaffold known for a wide array of biological activities.[1][2] This document delineates the chemical structure, nomenclature, and predicted physicochemical properties of the title compound. A plausible synthetic route is proposed, complete with a detailed experimental protocol and a discussion of expected spectroscopic characterization data. Furthermore, the potential pharmacological applications are explored based on the established bioactivities of structurally related benzimidazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a cornerstone in the architecture of pharmacologically active molecules.[3][4] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of therapeutic effects.[1] Benzimidazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3][5][6] The versatility of the benzimidazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of several clinically successful drugs, such as the proton pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[3] The continued exploration of novel benzimidazole derivatives remains a vibrant area of research in the quest for new and improved therapeutic agents.
Molecular Structure and Properties
Chemical Structure and Nomenclature
The chemical structure of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is characterized by a central benzimidazole core. A cyclohexyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and a methyl carboxylate group is substituted on the benzene ring (position 6).
The IUPAC name for this compound is methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate .
Caption: Chemical structure of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate.
Physicochemical Properties
While specific experimental data for methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is not widely published, its properties can be predicted based on data from structurally similar compounds and computational models.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | - |
| Molecular Weight | 258.32 g/mol | - |
| Appearance | White to off-white solid | [7] |
| Melting Point | 170-180 °C | Based on similar benzimidazoles[7] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water. | General characteristic of benzimidazoles |
| CAS Number | 1355247-12-9 | [8] |
Synthesis and Characterization
Proposed Synthetic Route
The synthesis of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can be achieved through a multi-step process, beginning with the nitration of a commercially available benzoic acid derivative, followed by reduction of the nitro group, and finally, a cyclization reaction to form the benzimidazole ring.
Caption: Proposed synthetic workflow for methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 4-amino-3-nitrobenzoate
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To a stirred solution of methyl 4-aminobenzoate in concentrated sulfuric acid, cooled to 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture onto crushed ice.
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Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain methyl 4-amino-3-nitrobenzoate.
Step 2: Synthesis of Methyl 3,4-diaminobenzoate
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Dissolve methyl 4-amino-3-nitrobenzoate in ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
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Filter the catalyst through a bed of Celite and concentrate the filtrate under reduced pressure to yield methyl 3,4-diaminobenzoate.
Step 3: Synthesis of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate
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A mixture of methyl 3,4-diaminobenzoate and cyclohexanecarboxylic acid is heated in polyphosphoric acid (PPA) at 150-160 °C for 4-6 hours.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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The precipitated solid is filtered, washed with water, and dried.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Spectroscopic Characterization (Expected)
The structure of the final compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. - A singlet for the methyl ester protons (δ 3.8-4.0 ppm). - A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen (δ 4.2-4.6 ppm). - Multiplets in the aliphatic region (δ 1.2-2.5 ppm) for the remaining cyclohexyl protons. |
| ¹³C NMR | - Peaks in the aromatic region (δ 110-150 ppm) for the carbons of the benzimidazole ring system. - A peak for the carbonyl carbon of the ester (δ 165-170 ppm). - A peak for the methyl carbon of the ester (δ 50-55 ppm). - Peaks in the aliphatic region (δ 25-60 ppm) for the carbons of the cyclohexyl group. |
| IR (KBr, cm⁻¹) | - C=O stretching of the ester group (~1720 cm⁻¹). - C=N stretching of the imidazole ring (~1620 cm⁻¹). - C-N stretching (~1300 cm⁻¹). - Aromatic C-H stretching (~3050 cm⁻¹). - Aliphatic C-H stretching (2850-2950 cm⁻¹). |
| Mass Spec (ESI-MS) | - A prominent peak for the molecular ion [M+H]⁺ at m/z 259.14. |
Potential Pharmacological Applications
While the specific biological activities of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate have not been extensively reported, the known pharmacological profile of related benzimidazole derivatives suggests several potential applications.
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Antimicrobial Activity : Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties.[5] The presence of the lipophilic cyclohexyl group may enhance cell membrane permeability, potentially leading to potent antibacterial and antifungal activity.[5]
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Anticancer Activity : Numerous benzimidazole-containing compounds have been investigated as anticancer agents.[9][10] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerase or the disruption of microtubule polymerization. The title compound could be a valuable candidate for screening against various cancer cell lines.
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Anti-inflammatory Activity : Some benzimidazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[6]
Caption: Potential mechanisms of action for benzimidazole derivatives.
Conclusion
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure possesses key features that are often associated with significant biological activity in related compounds. This technical guide provides a foundational understanding of its chemical nature, a practical (though hypothetical) approach to its synthesis, and a scientifically grounded rationale for its potential pharmacological applications. Further investigation into the biological properties of this and similar molecules is warranted and could lead to the discovery of new and effective drugs.
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